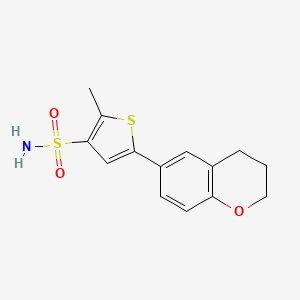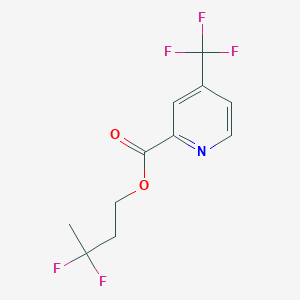![molecular formula C16H22N4OS B7437176 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B7437176.png)
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been well-characterized.
作用机制
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide works by inhibiting the activity of BTK, which is a critical enzyme involved in the development and progression of B-cell malignancies. BTK plays a key role in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. By inhibiting BTK activity, 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide disrupts this signaling pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and induce apoptosis in cancer cells. 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One advantage of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide is its potency and selectivity for BTK inhibition, which makes it a promising candidate for cancer therapy. However, one limitation of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
未来方向
There are several future directions for the research and development of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide. One direction is to evaluate its efficacy in clinical trials for the treatment of B-cell malignancies. Another direction is to explore its potential applications in other types of cancer, such as solid tumors. Additionally, further studies are needed to understand the potential toxicity of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide and to develop strategies to mitigate any adverse effects. Finally, the development of novel BTK inhibitors with improved potency, selectivity, and safety profiles is an area of active research.
合成方法
The synthesis of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide involves several steps, including the reaction of 4-(1H-pyrazol-4-yl)piperidine with 2-bromothiophene, followed by the reaction with 2-chloro-N-(propan-2-yl)propanamide. The resulting product is purified using column chromatography to obtain 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide in high yield and purity.
科学研究应用
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of B-cell malignancies. 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-12(16(21)17-11-15-3-2-8-22-15)20-6-4-13(5-7-20)14-9-18-19-10-14/h2-3,8-10,12-13H,4-7,11H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGLJMSXLRSVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CS1)N2CCC(CC2)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)

![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)

![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)

![N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437144.png)
![N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437148.png)
![N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437158.png)
![Methyl 3-[[2-[2-(2,2-difluoroethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]thiophene-2-carboxylate](/img/structure/B7437161.png)
![1-(2-fluorophenyl)-5-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)pyrrolidine-3-carboxamide](/img/structure/B7437174.png)
![1-methyl-N-[3-(pyrazol-1-ylmethyl)cyclobutyl]-3-thiophen-2-ylpyrazole-4-carboxamide](/img/structure/B7437184.png)
![N,2,2-trimethyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-oxabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B7437192.png)
![[3-(2,6-difluorophenyl)-1,2-oxazol-5-yl]-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone](/img/structure/B7437193.png)